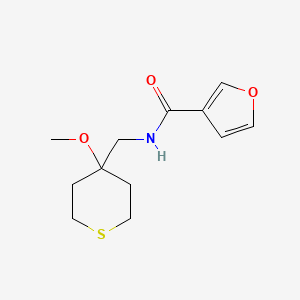

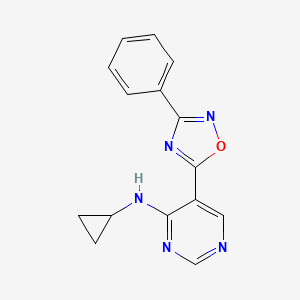

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Furan Derivatives in Drug Discovery

Furan derivatives, as seen in compounds such as 2,5-Bis(hydroxymethyl)furan monoacetate and diacetate, are explored for their cytotoxic activities, showcasing their potential in drug discovery and therapeutic applications. Research indicates that these compounds can exhibit weak cytotoxic activity against brine shrimp larvae, hinting at possible bioactive properties worth investigating further (Fotso et al., 2008).

Catalytic Reduction of Biomass-Derived Compounds

The catalytic reduction of biomass-derived furanic compounds, such as Furfural and 5-hydroxymethylfurfural (HMF), into valuable chemicals is a significant area of research. This process demonstrates the versatility of furanic compounds in producing a variety of products, including alcohols and ethers, which are essential in the biorefinery industry (Nakagawa et al., 2013).

Synthesis and Reactions of Furan Derivatives

Studies on the reactions of furan derivatives with other compounds have led to the synthesis of various potentially bioactive molecules. For example, the Knoevenagel condensations of furan-2-carbaldehyde with compounds containing active methyl or methylene groups have been explored, showing the versatility of furan derivatives in organic synthesis and the potential for creating novel therapeutic agents (Gajdoš et al., 2006).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of 2,5-Bis(hydroxymethyl)furan with various diacid ethyl esters presents a sustainable approach to producing biobased polyesters. This method highlights the role of furanic compounds in developing environmentally friendly materials with potential applications in various industries, from packaging to biomedical engineering (Jiang et al., 2014).

Antiprotozoal Activity of Furan Derivatives

Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines with furan derivatives has shown promising antiprotozoal activity. Such studies underscore the potential of furan and isoxazole derivatives in the development of new treatments for protozoal infections (Ismail et al., 2004).

Future Directions

The future directions for research on “(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-phenoxyacetate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and therapeutic applications could be investigated, given the known activities of related compounds .

properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c18-16(11-20-13-5-2-1-3-6-13)21-10-12-9-15(22-17-12)14-7-4-8-19-14/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOOYXKZBHKCGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-phenoxyacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)methoxy]-N-(2-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2783706.png)

![2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2783713.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2783718.png)

![3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783720.png)

![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole](/img/structure/B2783722.png)

![2-Methyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2783726.png)

![3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2783728.png)